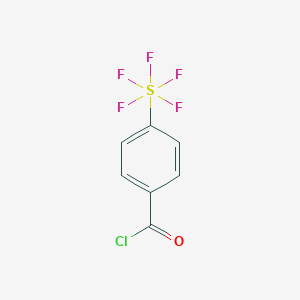

4-(Pentafluorosulfanyl)benzoyl chloride

Description

Properties

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF5OS/c8-7(14)5-1-3-6(4-2-5)15(9,10,11,12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFDYUZNKYWPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381328 | |

| Record name | 4-(Pentafluorothio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197384-98-8 | |

| Record name | 4-(Pentafluorothio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pentafluorosulfanyl Group: A Technical Guide to a "Super" Moiety in Modern Chemistry

Abstract

The pentafluorosulfanyl (SF5) group, a moiety of burgeoning interest, is rapidly transitioning from a synthetic curiosity to a cornerstone in the design of advanced materials and therapeutics.[1][2] Often dubbed the "super-trifluoromethyl group," its unique combination of properties—including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—offers a powerful tool for chemists to modulate molecular characteristics with remarkable precision.[3][4][5] This guide provides an in-depth exploration of the SF5 group, from its fundamental physicochemical properties and synthetic accessibility to its strategic application in medicinal chemistry and materials science, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its transformative potential.

Unveiling the Pentafluorosulfanyl Group: Physicochemical Landscape

The SF5 group is characterized by a central sulfur atom in a +6 oxidation state, bonded to five fluorine atoms in a square pyramidal geometry. This unique structure underpins a set of physicochemical properties that distinguish it from other fluorinated and non-fluorinated functional groups.

Core Physicochemical Properties

The SF5 group's defining features are its potent electron-withdrawing nature, substantial steric bulk, and high lipophilicity.[6][7][8] These attributes are a direct consequence of the five highly electronegative fluorine atoms bonded to the sulfur center.

| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Rationale for Advantage in Chemical Design |

| Electronegativity (Pauling Scale) | ~3.65[9] | ~3.36 | The superior electronegativity of the SF5 group can lead to more potent inductive effects, influencing the acidity/basicity of neighboring groups and modulating non-covalent interactions.[1][9] |

| Hammett Constant (σp) | 0.68 | 0.53 | The stronger electron-withdrawing nature of SF5 significantly impacts the electronic properties of aromatic systems, affecting reactivity and metabolic stability.[10] |

| Lipophilicity (Hansch parameter, π) | 1.23 | 0.88 | The enhanced lipophilicity of the SF5 group can improve a molecule's ability to cross cell membranes, potentially increasing bioavailability in drug candidates.[1][8][10] |

| Steric Hindrance (Van der Waals Volume, ų) | 55.4 | 34.6 | The larger size of the SF5 group can be leveraged to create specific steric interactions, influencing molecular conformation and binding selectivity.[11] |

The confluence of these properties makes the SF5 group an attractive bioisostere for other common functionalities like the trifluoromethyl, tert-butyl, and nitro groups.[1][12] Its implementation can lead to enhanced metabolic stability, improved binding affinity, and better pharmacokinetic profiles in bioactive molecules.[1][13]

Synthetic Strategies for Incorporating the SF5 Moiety

Historically, the synthetic challenges associated with introducing the SF5 group have limited its widespread adoption.[11][14] However, recent advancements have led to more practical and accessible methods, paving the way for broader exploration of SF5-containing compounds.

Radical Pentafluorosulfanylation

The addition of a pentafluorosulfanyl radical (SF5•) to unsaturated systems is a primary strategy for forming C-SF5 bonds. Pentafluorosulfanyl chloride (SF5Cl) is a key reagent in this approach, often used in light-driven radical reactions.[13][15]

This protocol outlines a general procedure for the radical addition of SF5Cl to an alkene, a common method for synthesizing aliphatic SF5 compounds.

-

Reaction Setup: In a photochemically appropriate reaction vessel (e.g., quartz or borosilicate glass), dissolve the alkene substrate (1.0 equiv.) in a suitable degassed solvent (e.g., hexane or dichloromethane).

-

Reagent Addition: Introduce a solution of pentafluorosulfanyl chloride (SF5Cl) in n-hexane (1.1-1.5 equiv.).

-

Initiation: Irradiate the reaction mixture with a suitable light source (e.g., UV lamp or blue LEDs) at a controlled temperature (typically room temperature).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, carefully quench any remaining reactive species. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired SF5-adduct.

Safety Precaution: Pentafluorosulfanyl chloride is a toxic gas at room temperature with a low boiling point and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[16] Solutions of SF5Cl in solvents like n-hexane offer a safer, bench-stable alternative.[16]

Oxidative Fluorination

For the synthesis of aryl-SF5 compounds, oxidative fluorination of sulfur-containing precursors such as diaryl disulfides or aryl thiols is a powerful strategy.[13][17] This method typically involves a two-step process: thiolation followed by oxidative fluorination.

This protocol describes a general method for the synthesis of an aryl-SF5 compound from an aryl thiol.

-

Thiolation (if necessary): If starting from an aryl halide, perform a cross-coupling reaction to introduce a thiol or disulfide group.

-

Oxidative Fluorination:

-

Reagent Preparation: In a suitable reaction vessel, combine the aryl thiol or disulfide (1.0 equiv.) with a fluoride source (e.g., potassium fluoride) and an oxidizing agent (e.g., trichloroisocyanuric acid) in an appropriate solvent (e.g., acetonitrile).

-

Reaction: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by NMR or LC-MS.

-

-

Workup: Quench the reaction mixture and perform an extractive workup to isolate the crude product.

-

Purification: Purify the crude material by column chromatography or recrystallization to obtain the pure aryl-SF5 compound.

Applications in Drug Discovery and Medicinal Chemistry

The SF5 group is increasingly utilized in medicinal chemistry to enhance the properties of therapeutic compounds.[1] Its ability to improve metabolic stability and binding affinity makes it a valuable tool in lead optimization.[1]

Bioisosteric Replacement

The SF5 group serves as an effective bioisostere for the trifluoromethyl (CF3) group, often leading to improved biological activity. For instance, the replacement of a CF3 group with an SF5 group in certain bioactive molecules has been shown to enhance their efficacy.[3] The SF5 group has also been used as a replacement for tert-butyl, halogen, or nitro groups.[12]

Case Study: SF5-Containing Insecticides

A notable application of the SF5 group is in the development of novel insecticides. In one study, a series of meta-diamide insecticides containing the SF5 group were synthesized.[3] The resulting compounds exhibited high insecticidal activity and excellent selectivity.[3][18] This demonstrates the potential of the SF5 moiety to contribute to the discovery of new crop-protecting agents.[3]

The SF5 Group in Materials Science

Beyond medicinal chemistry, the unique electronic and physical properties of the SF5 group are being harnessed in the field of materials science, particularly in the design of optoelectronic materials.[14]

Tuning Optoelectronic Properties

The strong electron-withdrawing nature of the SF5 group can significantly influence the electronic structure of organic molecules.[1] This property has been exploited to tune the optoelectronic characteristics of functional materials, with applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[11][14] The thermal and chemical stability imparted by the SF5 group also contributes to the durability of these materials.[1]

Safety and Handling Considerations

While the utility of SF5-containing compounds is vast, it is crucial to handle the reagents used in their synthesis with appropriate safety measures. Pentafluorosulfanyl chloride (SF5Cl) is a toxic, low-boiling-point gas that requires careful handling in a well-ventilated fume hood.[16] The development of bench-stable solutions of SF5Cl and solid SF5-donating reagents represents a significant step forward in improving the safety and accessibility of SF5 chemistry.[16] Always consult the Safety Data Sheet (SDS) for any SF5 reagent before use.[19][20]

Conclusion and Future Outlook

The pentafluorosulfanyl group has firmly established itself as a valuable and versatile functional group in modern chemistry. Its distinctive combination of electronic and steric properties provides a unique tool for fine-tuning molecular characteristics in both medicinal chemistry and materials science. As synthetic methodologies continue to improve and our understanding of the nuanced effects of the SF5 group deepens, its application is poised to expand even further, leading to the development of next-generation pharmaceuticals, agrochemicals, and functional materials.

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of SF5-containing molecules - American Chemical Society [acs.digitellinc.com]

- 5. SF5-containing building blocks - Enamine [enamine.net]

- 6. journal.hep.com.cn [journal.hep.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

The Rising Star in Aromatic Scaffolds: A Technical Guide to the Physicochemical Properties of Pentafluorosulfanyl Aromatics

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF₅) group is rapidly emerging as a substituent of significant interest in medicinal chemistry and drug discovery. Often dubbed a "super-trifluoromethyl" group, its unique combination of electronic and steric properties offers a powerful tool for modulating the physicochemical and pharmacokinetic profiles of aromatic drug candidates. This technical guide provides an in-depth exploration of the core physicochemical properties of pentafluorosulfanyl aromatics, presenting quantitative data, detailed experimental methodologies, and a visualization of its impact on a key biological pathway.

Core Physicochemical Properties: A Quantitative Overview

The introduction of the SF₅ group onto an aromatic ring imparts a distinct set of properties that can be leveraged in drug design. These include strong electron-withdrawing effects, high lipophilicity, and enhanced metabolic stability. The following tables summarize key quantitative data for various SF₅-substituted aromatic compounds, providing a comparative basis for medicinal chemists.

Table 1: Electronic Properties - Hammett Constants

The SF₅ group is a powerful electron-withdrawing group, significantly more so than the trifluoromethyl (CF₃) group. This is reflected in its Hammett constants (σ), which quantify the electronic effect of a substituent on a reaction center.

| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |

| -SF₅ | 0.61 [1] | 0.68 [1] |

| -CF₃ | 0.43[1] | 0.53 - 0.54 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Br | 0.39 | 0.23 |

| -H | 0.00 | 0.00 |

Table 2: Lipophilicity - Partition and Distribution Coefficients (logP & logD)

Despite its high polarity, the SF₅ group significantly increases the lipophilicity of aromatic compounds, a crucial factor for membrane permeability and bioavailability. The Hansch parameter (π) provides a measure of the lipophilicity contribution of a substituent.

| Substituent | Hansch Parameter (π) |

| -SF₅ | 1.23 - 1.51 |

| -CF₃ | 0.88 - 1.09 |

| -OCF₃ | 1.04 |

| -t-Butyl | 1.98 |

Note: Specific logP and logD values are highly dependent on the entire molecular structure. The data below provides examples for specific SF₅-aromatic compounds.

| Compound | logP | logD at pH 7.4 |

| 3-Benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide | 4.31 (calculated) | - |

| Pentafluorosulfanylbenzene | 3.25 (estimated) | - |

| 4-(Pentafluorosulfanyl)aniline | 2.5 (estimated) | - |

Table 3: Acidity and Basicity - pKa Values

The strong electron-withdrawing nature of the SF₅ group influences the acidity and basicity of nearby functional groups. For example, it decreases the pKa of phenols (making them more acidic) and anilines (making them less basic).

| Compound | pKa |

| 3-(Pentafluorosulfanyl)benzoic acid | < 3 (estimated) |

| Pentafluorobenzoic acid | 1.48[2] |

| 4-Nitrophenol | 7.15 |

| Phenol | 9.99 |

| Aniline | 4.6 |

Note: Experimentally determined pKa values for a wide range of SF₅-substituted phenols and anilines are still emerging in the literature.

Key Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug discovery. The following sections detail standard experimental protocols for measuring logP, pKa, and metabolic stability.

Determination of Lipophilicity (logP/logD): The Shake-Flask Method

The shake-flask method remains the gold standard for experimentally determining the partition coefficient (logP) and distribution coefficient (logD).

Protocol:

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD measurement). This is achieved by vigorously mixing the two phases and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated n-octanol and aqueous buffer mixture in a screw-cap vial. The final concentration of the test compound should be below its solubility limit in both phases.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Acidity/Basicity (pKa): Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the analyte is a base or an acid. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

Assessment of Metabolic Stability: In Vitro Liver Microsomal Assay

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, found in liver microsomes.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Compound Incubation: Add the test compound (from a stock solution) to the microsomal suspension.

-

Initiation of Metabolism: Initiate the metabolic reaction by adding a cofactor solution, typically containing NADPH. A control incubation without NADPH is run in parallel.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Visualizing the Impact: SF₅-Vorinostat and HDAC Inhibition

The enhanced physicochemical properties of SF₅-aromatics can translate to improved biological activity. A case in point is SF₅-vorinostat, an analog of the histone deacetylase (HDAC) inhibitor vorinostat. The SF₅-substituted compound exhibits potent anticancer activity. The following diagram illustrates the proposed mechanism of action.[3][4][5]

Caption: Mechanism of action of SF₅-vorinostat as an HDAC inhibitor, leading to apoptosis.

Conclusion

The pentafluorosulfanyl group offers a compelling set of physicochemical properties that can be strategically employed in the design of novel aromatic drug candidates. Its strong electron-withdrawing nature, coupled with a significant increase in lipophilicity and metabolic stability, provides medicinal chemists with a versatile tool to optimize lead compounds. As synthetic methodologies for the introduction of the SF₅ group become more accessible, its application in drug discovery is poised for significant growth, potentially leading to the development of more effective and safer therapeutics.

References

The Pentafluorosulfanyl (SF5) Group: An In-depth Technical Guide to its Unique Characteristics in Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the pentafluorosulfanyl (SF5) group is rapidly emerging as a substituent of significant interest, often touted as a "super-trifluoromethyl" group. Its unique combination of electronic, steric, and physicochemical properties offers distinct advantages in the design of novel molecules with enhanced performance characteristics. This technical guide provides a comprehensive overview of the core attributes of the SF5 functional group, including its synthesis, reactivity, and impact on molecular properties, with a focus on its application in drug development.

Physicochemical Properties: A Comparative Analysis

The SF5 group exhibits a unique set of physicochemical properties that distinguish it from other common functional groups, most notably the trifluoromethyl (CF3) group. These properties are summarized in the tables below.

Table 1: Comparison of Physicochemical Properties of SF5 and CF3 Groups

| Property | SF5 | CF3 | Rationale for Advantage in Medicinal Chemistry |

| Electronic Effect | |||

| Hammett Constant (σp) | 0.68[1][2] | 0.53[1][2] | The stronger electron-withdrawing nature of SF5 can significantly influence the acidity/basicity of nearby functional groups and enhance interactions with biological targets. |

| Hammett Constant (σm) | 0.61[1][2] | 0.43[1][2] | Provides a powerful tool for tuning electronic properties from the meta position. |

| Lipophilicity | |||

| Hansch Parameter (π) | 1.23[1][2] | 0.88[1][2] | The higher lipophilicity of the SF5 group can improve membrane permeability and bioavailability of drug candidates. |

| Steric Properties | |||

| Van der Waals Volume (ų) | 55.4[1] | 34.6[1] | The larger steric bulk of the SF5 group can be used to probe steric pockets in binding sites and can shield the molecule from metabolic attack. |

| Stability | |||

| Thermal Stability | High[3][4] | High | Both groups are thermally robust, but the SF5 group's stability is noteworthy, contributing to the overall durability of the molecule. |

| Metabolic Stability | Generally high[5] | Variable | The SF5 group is often associated with increased metabolic stability, leading to improved pharmacokinetic profiles.[5] |

| Bond Strength | |||

| S-F Bond Dissociation Energy (kcal/mol) | ~91[6] | N/A | The high strength of the S-F bonds contributes to the exceptional chemical and thermal stability of the SF5 group.[3] |

Synthesis of SF5-Containing Compounds

The introduction of the SF5 group into organic molecules has historically been a challenge, but recent advancements have made it more accessible. The primary methods involve the use of pentafluorosulfanyl chloride (SF5Cl).

Experimental Protocol: Radical Addition of SF5Cl to Alkynes

This protocol describes a general procedure for the radical-initiated addition of SF5Cl to an alkyne, a common method for creating SF5-containing alkenes.

Materials:

-

Alkyne substrate

-

Pentafluorosulfanyl chloride (SF5Cl) solution in a suitable solvent (e.g., hexane)

-

Radical initiator (e.g., triethylborane (Et3B) in hexane, or an amine-borane complex)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve the alkyne substrate in the anhydrous solvent in a suitable reaction vessel.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C or -40 °C).

-

Add the SF5Cl solution dropwise to the reaction mixture.

-

Initiate the reaction by adding the radical initiator. For Et3B, it is often introduced as a solution in the presence of a small amount of air (oxygen). For amine-borane complexes, the addition is typically done at low temperature.

-

Allow the reaction to stir at the specified temperature for the required time (typically several hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or 19F NMR).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

-

Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired SF5-containing alkene.

Key Applications in Drug Development

The unique properties of the SF5 group make it a valuable tool in drug discovery and development for modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

Logical Workflow for Bioisosteric Replacement with the SF5 Group

The decision to incorporate an SF5 group is often driven by the need to overcome specific challenges in lead optimization. The following diagram illustrates a logical workflow for considering the SF5 group as a bioisosteric replacement for other functional groups.

References

- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. SF5-containing building blocks - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. web.stanford.edu [web.stanford.edu]

The Advent and Utility of a "Super" Building Block: A Technical Guide to 4-(Pentafluorosulfanyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Pentafluorosulfanyl Group

In the landscape of modern medicinal and materials chemistry, the relentless pursuit of novel molecular scaffolds with enhanced properties is paramount. Among the functional groups that have garnered significant attention, the pentafluorosulfanyl (SF₅) group stands out for its unique and powerful electronic and physicochemical characteristics.[1][2] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety offers a compelling combination of high electronegativity, exceptional chemical and thermal stability, and significant lipophilicity.[1][3] These attributes make it an increasingly valuable tool for modulating the properties of bioactive compounds and advanced materials.[2][4]

This technical guide delves into the discovery, history, and synthetic utility of a key building block that provides access to this remarkable functional group: 4-(pentafluorosulfanyl)benzoyl chloride . As a reactive acyl chloride, this compound serves as a gateway for the facile introduction of the 4-SF₅-benzoyl moiety into a wide array of molecular architectures, enabling researchers to harness the distinctive benefits of the pentafluorosulfanyl group.

A Legacy of Fluorine Chemistry: The Historical Context

The journey to this compound is rooted in the pioneering work on organofluorine chemistry. The organic chemistry of the pentafluorosulfanyl group dates back to the mid-20th century, with the first organic SF₅ compound described in 1950.[1] A pivotal figure in the development of aromatic SF₅ compounds was William A. Sheppard of the DuPont Company. His research in the early 1960s laid the foundational groundwork for the synthesis of arylsulfur pentafluorides, demonstrating their remarkable stability, which is comparable to that of benzotrifluorides.

While Sheppard's work established the viability of aromatic SF₅ compounds, the development of functionalized building blocks amenable to broader synthetic applications took further time and innovation. The synthesis of key intermediates like 4-(pentafluorosulfanyl)benzoic acid was a critical step. A significant advancement came in 2004 when P. Kirsch and co-workers reported a high-yield synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acids. Their work provided a reproducible pathway to these essential precursors. The subsequent conversion of the 4-substituted benzoic acid to its corresponding acyl chloride, this compound, created a versatile and reactive handle for further chemical elaboration. This development unlocked the potential for this "super" building block in a multitude of applications.

Physicochemical Properties and Structural Attributes

The utility of this compound stems directly from the inherent properties of the SF₅ group. The following table summarizes its key characteristics and those of the benzoyl chloride derivative.

| Property | Description | Significance in Drug Discovery & Materials Science |

| High Electronegativity | The SF₅ group is one of the most strongly electron-withdrawing groups known. | Modulates the pKa of nearby functional groups, alters metabolic stability, and can enhance binding affinity to biological targets. |

| Chemical & Thermal Stability | The sulfur(VI)-fluorine bonds are exceptionally strong and resistant to hydrolysis, oxidation, and reduction. | Confers metabolic stability to drug candidates, leading to improved pharmacokinetic profiles. Provides durability in high-performance materials. |

| High Lipophilicity | Despite its polarity, the SF₅ group significantly increases the lipophilicity (logP) of a molecule. | Enhances membrane permeability and bioavailability of drug candidates.[3] |

| Octahedral Geometry | The SF₅ group has a distinct three-dimensional, octahedral shape. | Provides a unique steric profile that can be exploited to probe or fit into specific binding pockets of proteins. |

| Molecular Weight | 266.62 g/mol [5] | A key physical property for reaction stoichiometry and characterization. |

| CAS Number | 197384-98-8[5] | For unambiguous identification. |

Synthesis and Reaction Chemistry

The preparation of this compound is most commonly achieved from its corresponding carboxylic acid, 4-(pentafluorosulfanyl)benzoic acid. The conversion is a standard organic transformation, typically employing thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.[6]

Materials:

-

4-(Pentafluorosulfanyl)benzoic acid

-

Thionyl chloride (SOCl₂), reagent grade

-

Anhydrous toluene or dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(pentafluorosulfanyl)benzoic acid (1.0 equivalent) in anhydrous toluene or DCM.

-

Add thionyl chloride (2.0-3.0 equivalents) to the suspension at room temperature.

-

Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.

-

Heat the mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution (HCl and SO₂) ceases.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude this compound, often a pale yellow oil or low-melting solid, can be purified by vacuum distillation or used directly in subsequent reactions if high purity is obtained.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Acyl chlorides are highly reactive and moisture-sensitive. An inert atmosphere prevents hydrolysis back to the carboxylic acid.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and allows it to also act as a solvent. The excess is easily removed due to its volatility.

-

DMF Catalyst: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.

-

Reflux: Heating the reaction ensures it goes to completion in a reasonable timeframe.

Logical Flow of Synthesis

Caption: Synthetic pathway from 4-(pentafluorosulfanyl)benzoic acid to the corresponding benzoyl chloride.

Applications in Drug Discovery and Materials Science

This compound is a versatile reagent primarily used for the acylation of nucleophiles such as amines and alcohols, forming stable amide and ester linkages, respectively. This reactivity is the cornerstone of its utility in various fields.

Workflow for Amide Synthesis

Caption: General workflow for the synthesis of amides using this compound.

Case Studies and Applications:

-

Selective Androgen Receptor Modulators (SARMs): Research has shown the use of the SF₅ group as a bioisosteric replacement for the trifluoromethyl (CF₃) group in the development of SARMs.[4] this compound can be used to synthesize derivatives of known SARM scaffolds, where the resulting amide products are evaluated for their agonistic activity at the androgen receptor.[4] The unique properties of the SF₅ group can lead to improved potency and pharmacokinetic profiles compared to their CF₃ counterparts.

-

Agrochemicals: The high stability and lipophilicity of the SF₅ group are advantageous in the design of next-generation pesticides and herbicides. In one study, novel meta-diamide insecticides incorporating the pentafluorosulfanyl group were synthesized.[1][7] While this specific study used 4-SF₅-anilines, the underlying principle of incorporating the SF₅-phenyl moiety, for which this compound is a key precursor, is a demonstrated strategy for enhancing insecticidal activity.[1][7]

-

Materials Science: The thermal and chemical robustness of the SF₅ group makes it an attractive component for advanced polymers and liquid crystals.[2] this compound can be used to introduce this functional group into polymer backbones or as side chains, potentially leading to materials with enhanced stability, unique dielectric properties, and tailored surface energies.

Conclusion and Future Outlook

This compound has emerged as an indispensable tool for chemists seeking to leverage the extraordinary properties of the pentafluorosulfanyl group. From its historical roots in the foundational work of fluorine chemistry to its current applications in cutting-edge drug discovery and materials science, this reagent provides a reliable and efficient means of incorporating the SF₅-benzoyl moiety. As our understanding of the subtle yet profound effects of the SF₅ group on molecular properties continues to grow, the demand for versatile building blocks like this compound is certain to increase, paving the way for the next generation of innovative pharmaceuticals and advanced materials.

References

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]

- 3. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]

- 5. This compound | C7H4ClF5OS | CID 2779215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronegativity and Lipophilicity of the Pentafluorosulfanyl (SF5) Moiety

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group is rapidly emerging as a significant functional group in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," its unique combination of electronic and steric properties offers compelling advantages for molecular design.[2][3][4] This guide provides a detailed exploration of two of its most critical physicochemical parameters: electronegativity and lipophilicity, offering insights into their impact on molecular properties and behavior.

Section 1: The Unique Electronic Nature of the SF5 Group: A Deep Dive into Electronegativity

Electronegativity is a fundamental concept in chemistry, describing the tendency of an atom or a functional group to attract bonding electrons.[5][6][7][8] The SF5 moiety is one of the most electron-withdrawing groups known in organic chemistry, a property that profoundly influences the reactivity and characteristics of molecules containing it.[1][9]

1.1. Quantifying Electron-Withdrawing Strength

Several scales are used to quantify electronegativity, with the Pauling and Hammett scales being particularly relevant for understanding the SF5 group's influence on aromatic systems.[6][7][10]

-

Pauling Scale: While the Pauling scale is primarily for individual atoms, the concept can be extended to functional groups. The high electronegativity of the five fluorine atoms creates a strong inductive effect, making the sulfur atom highly electron-deficient and, consequently, the entire SF5 group a powerful electron sink.[1][10] The electronegativity value for the SF5 group is reported to be 3.65, which is greater than that of the trifluoromethyl (CF3) group (3.36).[2]

-

Hammett Parameters (σ): For substituted aromatic rings, Hammett parameters provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent. The SF5 group exhibits large positive Hammett constants, indicating its potent electron-withdrawing character through both inductive and resonance effects.

-

σp (para-position): The Hammett constant for the SF5 group at the para position is approximately 0.68 .[11][12] This value is significantly higher than that of the CF3 group (0.53-0.54), highlighting the superior electron-withdrawing capability of the SF5 moiety.[11][12]

-

σm (meta-position): At the meta position, the SF5 group has a Hammett constant of about 0.61 , again exceeding that of the CF3 group (0.43).[11][12]

-

These strong electron-withdrawing properties can significantly lower the pKa of nearby acidic protons, such as those in phenols and anilines, and can influence the metabolic stability of drug candidates.[2][13]

1.2. Causality Behind the High Electronegativity

The exceptional electronegativity of the SF5 group stems from a combination of factors:

-

Cumulative Inductive Effect: The five highly electronegative fluorine atoms create a powerful and cumulative electron-withdrawing inductive effect.

-

Sulfur d-orbital Participation: The sulfur atom's ability to involve its d-orbitals in bonding can further enhance its electron-accepting capacity.

-

Octahedral Geometry: The octahedral arrangement of the fluorine atoms around the central sulfur atom contributes to the group's overall electronic and steric profile.[13]

Section 2: The Dichotomous Nature of SF5 Lipophilicity

Lipophilicity, typically quantified by the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[14][15] The SF5 group presents an interesting case: despite its high polarity, it generally increases the lipophilicity of a molecule.[1][16]

2.1. Quantifying Lipophilicity: The Hansch Parameter (π)

The Hansch parameter (π) describes the contribution of a substituent to the overall lipophilicity of a molecule. The SF5 group has a Hansch parameter of approximately 1.23 to 1.51 , which is significantly greater than that of the trifluoromethyl group (0.88-1.09).[11][12] This indicates that replacing a hydrogen atom with an SF5 group will substantially increase the molecule's preference for a lipid environment.

| Functional Group | Hansch Parameter (π) |

| SF5 | 1.23 - 1.51 [11][12] |

| CF3 | 0.88 - 1.09[11][12] |

| Cl | 0.71 |

| CH3 | 0.56 |

| H | 0.00 |

2.2. The Interplay of Polarity and Lipophilicity

The ability of the highly polar SF5 group to increase lipophilicity can be attributed to several factors:

-

Low Surface Energy: The fluorine-rich surface of the SF5 group exhibits low surface energy, which minimizes unfavorable interactions with water molecules in an aqueous environment.[17]

-

Hydrophobic Sheath: The five fluorine atoms can be thought of as creating a "hydrophobic sheath" around the central sulfur atom, effectively shielding the polar S-F bonds.

-

Large Size and Volume: The SF5 group is sterically bulky, which can disrupt the hydrogen-bonding network of water and favor partitioning into a non-polar solvent.

This unique combination of properties makes the SF5 group a valuable tool for modulating the pharmacokinetic profiles of drug candidates, potentially enhancing membrane permeability and bioavailability.[1][2]

Section 3: Experimental Determination of Lipophilicity (logD)

Accurate determination of lipophilicity is crucial for drug development. The shake-flask method is considered the "gold standard," while HPLC-based methods offer higher throughput.[18][19]

3.1. Gold Standard: The Shake-Flask Method

The shake-flask method directly measures the partition coefficient of a compound between n-octanol and an aqueous buffer (typically at pH 7.4 for physiological relevance).[19][20]

Step-by-Step Protocol for Shake-Flask logD7.4 Determination:

-

Preparation of Phases:

-

Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by shaking them together for 24 hours and allowing the phases to separate.[18]

-

Similarly, pre-saturate the aqueous buffer with n-octanol.

-

-

Sample Preparation:

-

Prepare a stock solution of the SF5-containing compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[18]

-

-

Partitioning:

-

Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[21][22]

-

Allow the phases to separate completely. Centrifugation can be used to expedite this process and break up any emulsions.

-

-

Quantification:

-

Carefully sample a known volume from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

-

-

Calculation:

-

The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logD = log10 ( [Compound]octanol / [Compound]aqueous )

-

3.2. High-Throughput Alternative: RP-HPLC Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and automated alternative for estimating lipophilicity.[14][15][23] This method is based on the correlation between a compound's retention time on a hydrophobic stationary phase (like C18) and its logP/logD value.[19][23]

-

Principle: The compound is injected onto a C18 column, and its retention is measured. A calibration curve is generated using a set of standards with known logP values. The logP of the unknown compound is then interpolated from this curve.

-

Advantages: This method is fast, requires very little sample, and is suitable for high-throughput screening of large compound libraries.[22][24]

Conclusion

The pentafluorosulfanyl group is a unique and powerful substituent that offers distinct advantages in molecular design. Its extreme electronegativity and significant contribution to lipophilicity provide medicinal chemists with a valuable tool to fine-tune the electronic and pharmacokinetic properties of drug candidates.[2] A thorough understanding of these core properties is essential for harnessing the full potential of the SF5 moiety in the development of novel therapeutics and advanced materials. While synthetic challenges have historically limited its use, recent advancements are making SF5-containing building blocks more accessible, paving the way for broader applications.[1][2]

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. researchgate.net [researchgate.net]

- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 4. sussex.figshare.com [sussex.figshare.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electronegativity - Wikipedia [en.wikipedia.org]

- 9. SF5-containing building blocks - Enamine [enamine.net]

- 10. bethunecollege.ac.in [bethunecollege.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. corpus.ulaval.ca [corpus.ulaval.ca]

- 13. researchgate.net [researchgate.net]

- 14. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 22. hrcak.srce.hr [hrcak.srce.hr]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pentafluorosulfanyl Group: The "Super-Trifluoromethyl" Moiety

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, agrochemistry, and materials science, the strategic incorporation of fluorinated functional groups is a cornerstone for optimizing molecular properties. While the trifluoromethyl (CF3) group has long been a workhorse in the field, the pentafluorosulfanyl (SF5) group is rapidly emerging as a superior alternative. Often dubbed a "super-trifluoromethyl group," the SF5 moiety offers a unique and powerful combination of properties including exceptional chemical and metabolic stability, high electronegativity, significant lipophilicity, and distinct steric bulk.[1][2][3] This guide provides an in-depth technical analysis of the SF5 group, comparing its core attributes to the CF3 group, detailing synthetic methodologies, and exploring its transformative applications.

Decoding the "Super" Prefix: A Physicochemical Comparison

The designation of the SF5 group as a "super-trifluoromethyl group" stems from its amplification of the desirable properties conferred by the CF3 group.[4][5] Its unique octahedral geometry, with a central sulfur atom bonded to five fluorine atoms, leads to distinct electronic and steric characteristics that can be leveraged to fine-tune molecular properties for enhanced biological activity and improved druggability.[2][6][7]

1.1. Electronic Properties: Beyond Simple Induction

The SF5 group is one of the most powerfully electron-withdrawing groups known in organic chemistry, a property that significantly surpasses that of the CF3 group.[8][9] This potent inductive effect can profoundly influence a molecule's reactivity, pKa, and ability to engage in non-covalent interactions with biological targets.

1.2. Lipophilicity and Permeability

Lipophilicity is a critical parameter that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Experimental data consistently show that the SF5 group imparts a significantly higher degree of lipophilicity to a parent molecule compared to the CF3 group.[4][9] This enhanced lipophilicity can improve membrane permeability and oral bioavailability, crucial factors in drug design.[6][9]

1.3. Steric and Conformational Influence

With a van der Waals volume intermediate between a trifluoromethyl and a tert-butyl group, the SF5 group exerts a significant steric influence.[7] Its conical shape can enforce specific molecular conformations, which can be advantageous for optimizing ligand-receptor binding by locking the molecule into a bioactive conformation.[10]

Data Presentation: SF5 vs. CF3 Head-to-Head

| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Rationale for Advantage in Molecular Design |

| Electronegativity (Pauling Scale) | ~3.65[8][9] | ~3.36[8][11] | The higher electronegativity can lead to stronger non-covalent interactions, potentially increasing binding affinity and potency. It can also modulate the pKa of nearby functionalities.[9] |

| Hammett Constant (σp) | 0.68[8][9] | 0.53 - 0.54[8][9] | The stronger electron-withdrawing nature influences the reactivity and metabolic stability of the parent molecule.[7] |

| Lipophilicity (Hansch parameter, π) | 1.23[7][9] | 0.88[7][9] | Increased lipophilicity can enhance membrane permeability and oral bioavailability.[3] |

| Van der Waals Volume (ų) | 55.4[7] | 34.6[7] | Provides significant steric bulk, which can be used to probe binding pockets, improve selectivity, and restrict bond rotation. |

| Metabolic Stability | Exceptionally High[2][12] | High | The robust S-F bonds are highly resistant to metabolic degradation, often leading to a longer biological half-life.[6] |

Logical Framework: From Properties to Performance

The superior physicochemical properties of the SF5 group translate directly into improved performance in applied settings. The following diagram illustrates the causal relationships between the core attributes of the SF5 group and its functional advantages in drug discovery and materials science.

Caption: General synthetic workflow for aryl-SF5 compounds.

3.2. Experimental Protocol: Two-Step Synthesis of an Aryl-SF5 Compound

This protocol provides a representative, generalized method for synthesizing an aryl-SF5 compound from an aryl bromide, inspired by modern synthetic strategies. [13][14] Step 1: Thiolation via Palladium-Catalyzed Cross-Coupling

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the aryl bromide (1.0 equiv.), a palladium catalyst (e.g., Pd(dba)2, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 equiv.).

-

Reagent Addition: Add a thiol surrogate (e.g., potassium ethyl xanthate, 1.2 equiv.) and degassed solvent (e.g., 1,4-dioxane).

-

Reaction: Heat the mixture at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude intermediate thiol or disulfide by flash column chromatography.

Step 2: Oxidative Fluorination

-

Caution: This step often involves highly reactive and hazardous fluorinating agents and should only be performed by trained personnel in a specialized chemical fume hood.*

-

Reaction Setup: In a fluoropolymer (e.g., FEP or PFA) reaction vessel, dissolve the aryl thiol or disulfide intermediate (1.0 equiv.) in an anhydrous solvent (e.g., acetonitrile).

-

Fluorinating Agent: Add a source of fluoride (e.g., KF or a fluoride salt) and an oxidizing agent. A common modern system involves silver(II) fluoride (AgF2) in combination with an onium salt activator. [13]3. Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid. Monitor the reaction progress using 19F NMR spectroscopy.

-

Workup: Upon completion, quench the reaction carefully (e.g., with a sodium thiosulfate solution). Filter the reaction mixture to remove inorganic salts.

-

Extraction & Purification: Extract the product into an organic solvent, wash, dry, and concentrate. Purify the final Ar-SF5 product by column chromatography or distillation.

Applications and Field-Proven Insights

The unique properties of the SF5 group have led to its successful application in diverse fields, often demonstrating superior performance compared to CF3 analogues.

4.1. Medicinal Chemistry and Drug Development

In drug design, the SF5 group serves as a valuable bioisostere for the trifluoromethyl, tert-butyl, or nitro groups. [15][16]Its ability to enhance metabolic stability, improve cell permeability, and increase binding affinity makes it a powerful tool for lead optimization. [6]

-

Case Study: Antimalarial Agents: An 8-SF5 analogue of the antimalarial drug mefloquine showed a longer half-life and higher in vivo activity than the parent compound, a direct result of the enhanced metabolic stability conferred by the SF5 group. [11]* Case Study: Cannabinoid Receptor Ligands: A study comparing SF5, CF3, and tert-butyl analogues of pyrazole-based cannabinoid ligands found that the SF5-substituted compounds generally exhibited equivalent or slightly higher affinity for the CB1 receptor and better selectivity over the CB2 receptor. [17]

4.2. Agrochemicals

The high lipophilicity and stability of the SF5 group are highly desirable in the development of new pesticides and herbicides. These properties can enhance the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects, leading to increased efficacy. [1][18]

4.3. Materials Science

The thermal stability and low surface energy of SF5-containing molecules make them attractive for creating advanced materials. [21][22]They have been incorporated into liquid crystals, polymers, and other optoelectronic materials to tune their physical and electronic properties. [15][22]

Future Perspectives and Challenges

The ascendancy of the pentafluorosulfanyl group marks a significant advancement in fluorine chemistry. As synthetic methods continue to improve and become more scalable, the application of this "super-trifluoromethyl" group is expected to expand dramatically. [13][14]The primary remaining challenge is the cost and accessibility of SF5-containing building blocks, though this is rapidly improving. [3][23]For drug development professionals and materials scientists, the SF5 group represents a powerful, and perhaps underutilized, tool for molecular design, offering a clear pathway to molecules with enhanced stability, potency, and performance. [5][24]

References

-

Welch, J. T., & Lim, D. S. (2007). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. Bioorganic and Medicinal Chemistry, 15, 6659–6666. [Link]

-

The Pentafluorosulfanyl Group (SF5). Rowan. [Link]

-

Kim, O. Y., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

-

Sowaileh, M. F., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. [Link]

-

Properties of the SF5 group and the major key discoveries reported in the field. ResearchGate. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

-

New SF-5-containing building blocks and their application in medicinal chemistry. Morressier. [Link]

-

1.10 The Pentafluorosulfanyl Group (SF5). Request PDF on ResearchGate. [Link]

-

Synthesis of N-(2-SF5-ethyl)amines and impact of the SF5 substituent on their basicity and lipophilicity. Request PDF on ResearchGate. [Link]

-

Tlili, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-24. [Link]

-

Kim, O. Y., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. MDPI. [Link]

-

Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]

-

Tlili, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

-

Al-Aboudi, A., et al. (2021). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 248, 109825. [Link]

-

The pentafluorosulfanyl group: obscure, yet intriguing. Amphoteros. [Link]

-

Pentafluorosulfanyl (SF5) technology. Melius Organics. [Link]

-

Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. ResearchGate. [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]

-

Grether, U., et al. (2017). The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. MedChemComm, 8(3), 562-570. [Link]

-

When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. RSC Publishing. [Link]

-

Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]

-

Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Thieme Chemistry. [Link]

-

Practical methods for the synthesis of arylsulfur pentafluorides. ResearchGate. [Link]

-

Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

-

Comparison of selected factors of SF5 and CF3 groups for benzene... ResearchGate. [Link]

-

Synthesis of different aryl-SF5 and heteroaryl-SF5 compounds. ResearchGate. [Link]

-

Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing. [Link]

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]

- 4. benchchem.com [benchchem.com]

- 5. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

The Pentafluorosulfanyl Substituent: A Comprehensive Technical Guide on its Steric and Electronic Effects

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group is rapidly emerging as a substituent of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Often dubbed the "super-trifluoromethyl group," its unique combination of steric bulk and potent electronic properties offers a powerful tool for modulating molecular characteristics.[3][4] This technical guide provides an in-depth analysis of the steric and electronic effects of the SF5 group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Properties of the Pentafluorosulfanyl Group

The SF5 group is characterized by a hypervalent sulfur(VI) atom in an octahedral geometry, bonded to five fluorine atoms.[5] This arrangement imparts a unique set of physicochemical properties that distinguish it from other fluorinated and non-fluorinated substituents.

Key attributes include:

-

High Electronegativity: The cumulative electron-withdrawing effect of the five fluorine atoms makes the SF5 group one of the most electronegative functional groups in organic chemistry.[1] This profoundly influences the electronic properties of the parent molecule.

-

Exceptional Thermal and Chemical Stability: The strength of the sulfur-fluorine bonds confers remarkable resistance to thermal degradation and chemical reactions, a desirable trait for developing robust compounds.[1][5]

-

Significant Lipophilicity: Despite its high polarity, the SF5 group can enhance the lipophilicity of a molecule, which can improve its membrane permeability and bioavailability in drug candidates.[1]

-

Steric Bulk: The SF5 group is sterically demanding, with a size intermediate between a tert-butyl and a trifluoromethyl group, which can be strategically employed to influence molecular conformation and receptor binding.[6][7]

Quantitative Analysis of Steric and Electronic Parameters

The distinct effects of the SF5 substituent can be quantified using established physical organic chemistry parameters. These values are crucial for computational modeling and for predicting the impact of SF5 substitution on molecular properties and reactivity.

| Parameter | Symbol | Value | Property Measured | Comparison with CF3 |

| Hammett Constant (meta) | σm | 0.61 | Electronic effect at the meta position | 0.43 |

| Hammett Constant (para) | σp | 0.68 | Electronic effect at the para position | 0.53 - 0.54 |

| Inductive Effect | σI | 0.55 | Inductive electron-withdrawing strength | 0.39 |

| Resonance Effect | σR | 0.11 | Resonance electron-withdrawing strength | 0.12 |

| Hansch Lipophilicity Parameter | π | 1.23 | Contribution to lipophilicity | 0.88 |

| Electronegativity (Allen scale) | χ | 3.65 | Atom's ability to attract electrons | 3.36 |

Table 1: Quantitative Steric and Electronic Parameters of the SF5 Group. [7][8][9][10]

Experimental Protocols for the Synthesis of SF5-Containing Compounds

The synthetic accessibility of SF5-containing building blocks has historically been a challenge, limiting their widespread application.[5] However, recent advancements have led to more practical and scalable methods.

Synthesis of Aryl-SF5 Compounds via Oxidative Fluorination

A common strategy for the synthesis of aromatic SF5 compounds involves the oxidative fluorination of aryl disulfides or thiols.[11]

Experimental Protocol:

-

Thiolation/Cross-Coupling (Step 1): An appropriate aryl halide (bromide or iodide) or diazonium salt is subjected to a thiolation cross-coupling reaction to introduce a thiol or disulfide group.

-

Oxidative Fluorination (Step 2): The resulting aryl thiol or disulfide is then treated with an oxidative fluorinating agent, such as silver(II) fluoride (AgF2), in an appropriate solvent like acetonitrile.[11] Additives like tetraphenylphosphonium fluoride (PPh4F) can be crucial for achieving high conversion.[11] The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is filtered, and the product is isolated and purified using standard techniques such as column chromatography.

Radical Pentafluorosulfanylation of Alkenes and Alkynes

For the preparation of aliphatic SF5 compounds, the radical addition of pentafluorosulfanyl chloride (SF5Cl) across a double or triple bond is a prevalent method.[12]

Experimental Protocol:

-

Generation of SF5Cl: A bench-stable solution of SF5Cl in an inert solvent like n-hexane can be prepared from elemental sulfur, trichloroisocyanuric acid (TCCA), and potassium fluoride (KF).[12][13] This avoids the handling of hazardous gaseous reagents.

-

Radical Addition: The alkene or alkyne substrate is dissolved in a suitable solvent, and the SF5Cl solution is added. The reaction is initiated, often using photochemical methods (e.g., blue LED irradiation) or a radical initiator, and stirred at room temperature.[14]

-

Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield the desired SF5-functionalized alkane or alkene.

Visualizing Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate typical workflows in the synthesis and analysis of SF5-containing compounds.

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SF5-containing building blocks - Enamine [enamine.net]

- 5. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. sussex.figshare.com [sussex.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. dk.upce.cz [dk.upce.cz]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Pentafluorosulfanyl Group: A New Frontier in Materials Science

An In-depth Technical Guide on the Potential of SF5-Substituted Compounds

The pentafluorosulfanyl (SF5) group is rapidly emerging as a pivotal functional group in the design of advanced materials. Often dubbed the "super-trifluoromethyl group," its unique combination of properties—high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—positions it as a superior alternative to the well-established trifluoromethyl (CF3) moiety in numerous applications.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of SF5-substituted compounds in materials science, tailored for researchers, scientists, and professionals in materials and drug development.

Core Properties of the SF5 Group

The SF5 group's distinct characteristics stem from its octahedral geometry and the strong, stable sulfur-fluorine bonds.[5] These attributes confer a unique set of physicochemical properties that are highly desirable for the creation of novel materials.[2][4]

Key Physicochemical Parameters:

| Property | SF5 Group | CF3 Group |

| Electronegativity (Pauling Scale) | 3.65 | 3.36 |

| Hammett Constant (σp) | 0.68 | 0.53-0.54 |

| Hansch Lipophilicity Parameter (π) | 1.23 | 0.88 |

| Volume (ų) | 55.4 | 34.6 |

Data sourced from multiple references.[3][6][7]

The higher electronegativity and electron-withdrawing nature of the SF5 group, as indicated by its Hammett constant, can significantly influence the electronic properties of a molecule, making it a powerful tool for tuning the performance of organic electronics.[1][3] Its greater lipophilicity and volume compared to the CF3 group can enhance solubility in nonpolar media and influence the packing of molecules in the solid state, which is critical for applications in liquid crystals and polymers.[5][6]

Applications in Advanced Materials

The unique properties of the SF5 group have led to its exploration in a variety of advanced materials, demonstrating significant potential to enhance performance and stability.

Optoelectronic Materials

In the realm of optoelectronics, the strong electron-withdrawing character of the SF5 group is utilized to tune the energy levels (HOMO/LUMO) of organic semiconductors. This allows for the rational design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of an SF5 group can lower the LUMO energy level, facilitating electron injection and transport.[8]

Liquid Crystals

SF5-substituted compounds have been investigated as components of liquid crystal mixtures.[5][9] The high polarity and steric bulk of the SF5 group can influence the mesophase behavior, clearing points, and dielectric anisotropy of liquid crystals.[10] Novel liquid crystals with a pentafluorosulfanyl terminal group have been synthesized and shown to exhibit nematic and smectic phases.[5][9]

Polymers

The incorporation of the SF5 group into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy.[11] These characteristics are advantageous for applications in high-performance coatings, membranes, and dielectric materials. Research has focused on the synthesis of SF5-containing monomers and their subsequent polymerization, as well as the post-functionalization of existing polymers with SF5 groups.

Energetic Materials

The high density and thermal stability of SF5-substituted compounds make them attractive candidates for the development of advanced energetic materials with improved safety and performance characteristics.

Synthesis of SF5-Substituted Compounds

Significant progress has been made in the synthetic methodologies for introducing the SF5 group into organic molecules, although challenges remain. The two primary strategies are the radical addition of SF5-halides to unsaturated bonds and the oxidative fluorination of sulfur-containing precursors.

Radical Addition to Alkenes and Alkynes

The most common method for the synthesis of aliphatic SF5-compounds is the radical addition of pentafluorosulfanyl chloride (SF5Cl) or bromide (SF5Br) across a carbon-carbon double or triple bond.[12] This reaction is typically initiated by radical initiators such as triethylborane (Et3B) with oxygen, or by photochemical methods.[13][14]

Synthesis of Aryl-SF5 Compounds

Aryl-SF5 compounds are typically prepared through a two-step process involving the oxidative chlorotetrafluorination of diaryl disulfides or aryl thiols to form an arylsulfur chlorotetrafluoride (ArSF4Cl) intermediate, followed by a fluoride exchange reaction.[15]

Experimental Protocols

General Protocol for Radical Addition of SF5Cl to an Alkene

This protocol is a generalized procedure based on methodologies reported in the literature.[1][13]

Materials:

-

Alkene substrate

-

Pentafluorosulfanyl chloride (SF5Cl) solution in a suitable solvent (e.g., hexane)

-

Triethylborane (Et3B) solution (1.0 M in hexanes)

-

Anhydrous solvent (e.g., hexane or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve the alkene substrate (1.0 mmol) in the anhydrous solvent (10 mL) in a dry reaction flask.

-

Cool the solution to the desired reaction temperature (e.g., -30 °C or room temperature).

-

Add the SF5Cl solution (1.2 mmol) to the reaction mixture.

-

Slowly add the triethylborane solution (0.2 mmol) dropwise to the stirred reaction mixture.

-

Allow the reaction to proceed for the specified time (typically 1-4 hours), monitoring the progress by an appropriate analytical technique (e.g., GC-MS or 19F NMR).

-

Upon completion, quench the reaction by exposing it to air.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired SF5-adduct.

General Protocol for Characterization by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for the thermal analysis of SF5-containing polymers.[16][17]

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

DSC Procedure:

-

Accurately weigh a small sample (typically 5-10 mg) of the SF5-containing polymer into an aluminum DSC pan.

-

Seal the pan and place it in the DSC cell. An empty, sealed aluminum pan is used as a reference.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range to observe thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

-

A second heating scan is often performed to obtain a thermal history independent of the initial state of the material.

TGA Procedure:

-

Accurately weigh a sample (typically 10-20 mg) of the SF5-containing polymer into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).

-

Record the weight loss of the sample as a function of temperature to determine the onset of decomposition and the thermal stability of the material.

Quantitative Data Summary

The following table summarizes key quantitative data for representative SF5-substituted compounds from the literature.

| Compound Class | Specific Compound | Property | Value |

| Heterocycles | 2-SF5-indole | pKa | 24.44 |

| 2-SF5-indole | logP | 3.33 | |

| Liquid Crystals | 7O.2SF5 (meta) | Isotropization Temperature (DSC) | 55 °C |

| 10O.2SF5 (meta) | Isotropization Temperature (DSC) | 15 °C | |

| Organic Dyes | SF5-functionalized BODIPY | HOMO | -5.8 to -6.0 eV |

| SF5-functionalized BODIPY | LUMO | -3.5 to -3.7 eV | |

| Polymers | General SF5-polymers | Thermal Stability (TGA) | Decomposition often above 300 °C |

Data compiled from various sources.[3][6][8]

Conclusion

Pentafluorosulfanyl-substituted compounds represent a promising class of materials with the potential to drive significant advancements in materials science. Their unique electronic and physical properties, coupled with their exceptional stability, make them highly attractive for a wide range of applications, from next-generation electronics to high-performance polymers and liquid crystals. While synthetic challenges have historically limited their widespread adoption, recent progress in synthetic methodologies is paving the way for greater accessibility and exploration of this fascinating functional group. Continued research into the synthesis, properties, and applications of SF5-compounds is poised to unlock new avenues for the design and creation of innovative materials with tailored functionalities.

References